molecular formula C13H20N4O4S B11470530 N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide

Cat. No.: B11470530
M. Wt: 328.39 g/mol
InChI Key: FBMUFPVKWTUWJH-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazine ring, a methanesulfonamide group, and a 3,4-dimethoxybenzyl moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines under specific conditions.

    Substitution: Nucleophilic substitution reactions are common, particularly at the benzyl and triazine moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes involved in inflammation and cancer progression by binding to their active sites. This interaction disrupts the normal function of these enzymes, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxybenzyl)methanesulfonamide: Shares the 3,4-dimethoxybenzyl and methanesulfonamide groups but lacks the triazine ring.

    N-5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-ylmethanesulfonamide: Contains a thiadiazole ring instead of a triazine ring.

Uniqueness

The presence of the triazine ring in N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide distinguishes it from similar compounds, providing unique chemical reactivity and potential biological activities. This structural feature allows for specific interactions with molecular targets that are not possible with other compounds.

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide

InChI

InChI=1S/C13H20N4O4S/c1-20-11-5-4-10(6-12(11)21-2)7-17-8-14-13(15-9-17)16-22(3,18)19/h4-6H,7-9H2,1-3H3,(H2,14,15,16)

InChI Key

FBMUFPVKWTUWJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C)OC

Origin of Product

United States

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